REACTION_CXSMILES
|
[I:1][C:2]1[C:10]([C:11]([Cl:13])=[O:12])=[C:9]([I:14])[C:8]([NH2:15])=[C:7]([I:16])[C:3]=1[C:4]([Cl:6])=[O:5].[C:17](Cl)(=[O:19])[CH3:18].O>CC(N(C)C)=O>[I:1][C:2]1[C:3]([C:4]([Cl:6])=[O:5])=[C:7]([I:16])[C:8]([NH:15][C:17](=[O:19])[CH3:18])=[C:9]([I:14])[C:10]=1[C:11]([Cl:13])=[O:12]
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
IC1=C(C(=O)Cl)C(=C(C(=C1C(=O)Cl)I)N)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred overnight in an ice-water bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting material is then filtered
|
Type
|
WASH
|
Details
|
washed twice with water
|
Type
|
CUSTOM
|
Details
|
after which it is dried in an oven at 45° C
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(C(=O)Cl)C(=C(C(=C1C(=O)Cl)I)NC(C)=O)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 159 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |